molecular formula C23H34N2O3 B5206174 3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide

3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide

Cat. No. B5206174
M. Wt: 386.5 g/mol
InChI Key: ZZNJGNUOBOMOPA-UHFFFAOYSA-N
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Description

3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide, also known as CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to increased levels of GABA, which is a neurotransmitter that plays a critical role in regulating brain activity.

Mechanism of Action

3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide works by inhibiting the enzyme, GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This results in increased levels of GABA, which is a neurotransmitter that plays a critical role in regulating brain activity. GABA is known to have inhibitory effects on the brain, and increased levels of GABA can lead to a reduction in anxiety, seizures, and pain.
Biochemical and Physiological Effects
3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide has been shown to have significant effects on the brain and nervous system. Studies have demonstrated that the compound increases GABA levels in the brain, leading to reduced anxiety, seizures, and pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a potent inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, the compound has limitations, including its high cost and complex synthesis process.

Future Directions

3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research could focus on the development of new derivatives of the compound that have improved efficacy and reduced side effects. Additionally, studies could investigate the use of 3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on the development of new delivery methods for 3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide to improve its bioavailability and reduce its cost.

Synthesis Methods

3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that the compound has significant anticonvulsant, anxiolytic, and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-(1-cycloheptylpiperidin-4-yl)oxy-N-cyclopropyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-27-21-11-8-17(23(26)24-18-9-10-18)16-22(21)28-20-12-14-25(15-13-20)19-6-4-2-3-5-7-19/h8,11,16,18-20H,2-7,9-10,12-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNJGNUOBOMOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)C4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide

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